molecular formula C11H15ClN4 B13742943 1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride CAS No. 19213-37-7

1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride

Cat. No.: B13742943
CAS No.: 19213-37-7
M. Wt: 238.72 g/mol
InChI Key: WAJMYDGSIMNMIE-UHFFFAOYSA-N
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Description

1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride is a chemical compound that features a benzotriazole ring substituted with a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride typically involves the alkylation of benzotriazole with a pyrrolidinylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzotriazole derivative with an oxidized pyrrolidinylmethyl group, while reduction may produce a fully reduced benzotriazole compound.

Scientific Research Applications

1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-(1-Pyrrolidinylmethyl)-1H-benzotriazole hydrochloride is unique due to its specific combination of a benzotriazole ring and a pyrrolidinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

19213-37-7

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

1-(pyrrolidin-1-ylmethyl)benzotriazole;hydrochloride

InChI

InChI=1S/C11H14N4.ClH/c1-2-6-11-10(5-1)12-13-15(11)9-14-7-3-4-8-14;/h1-2,5-6H,3-4,7-9H2;1H

InChI Key

WAJMYDGSIMNMIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CN2C3=CC=CC=C3N=N2.Cl

Origin of Product

United States

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